Padnarsertib (CAS: 1643913-93-2), also known as KPT-9274, is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). Unlike traditional single-target kinase inhibitors, Padnarsertib acts as a non-competitive allosteric modulator, simultaneously depleting intracellular NAD+ levels (NAMPT IC50 ~120 nM) and destabilizing PAK4 protein to disrupt Wnt/β-catenin signaling. In procurement contexts, it is primarily sourced for advanced preclinical oncology models—particularly acute myeloid leukemia (AML), pancreatic ductal adenocarcinoma (PDAC), and renal cell carcinoma (RCC)—where it is utilized to overcome resistance to single-agent therapies. Its high oral bioavailability and defined formulation parameters make it a highly processable candidate for long-term in vivo xenograft studies [1], [2].
Generic substitution of Padnarsertib with standard in-class inhibitors fails because Padnarsertib is a dual allosteric modulator, not a traditional ATP-competitive kinase inhibitor. Procuring an ATP-competitive PAK4 inhibitor (such as PF-3758309) only blocks kinase activity, failing to induce the PAK4 protein destabilization and concurrent NAD+ depletion required to overcome resistance in aggressive tumor models. Conversely, substituting with a specific NAMPT inhibitor (such as FK866/Daporinad) often introduces dose-limiting toxicities, such as thrombocytopenia, and lacks the necessary cytoskeletal and Wnt/β-catenin signaling disruption. For laboratories requiring simultaneous metabolic and kinase pathway blockade without the confounding variables and compounding toxicities of combinatorial dosing, Padnarsertib is functionally non-interchangeable [1].
In complex in vitro models, such as pancreatic neuroendocrine tumors (PNETs), Padnarsertib achieves dual target suppression that single-agent inhibitors cannot match. Quantitative assays demonstrate that Padnarsertib administered at 600 nM provides equivalent target engagement and pathway suppression to the combined administration of the specific PAK4 inhibitor PF-3758309 (100 nM) and the specific NAMPT inhibitor FK866 (50 nM). This makes Padnarsertib a highly efficient single-agent precursor for dual-pathway disruption [1].
| Evidence Dimension | Target engagement and pathway suppression efficacy |
| Target Compound Data | Padnarsertib at 600 nM |
| Comparator Or Baseline | PF-3758309 (100 nM) + FK866 (50 nM) combination |
| Quantified Difference | Equivalent efficacy in dual pathway (PAK4/NAMPT) suppression |
| Conditions | In vitro PNET cell line models |
Procuring Padnarsertib allows researchers to achieve synergistic metabolic and kinase inhibition with a single compound, significantly simplifying assay design and reducing combinatorial dosing artifacts.
Unlike earlier generations of PAK4 inhibitors that suffered from poor oral bioavailability (e.g., CZh226) or classic NAMPT inhibitors that required intravenous dosing and exhibited severe dose-limiting toxicities (e.g., FK866), Padnarsertib possesses highly desirable pharmacokinetic properties for in vivo use. It is well-tolerated in murine xenograft models via oral gavage at doses up to 200 mg/kg daily, achieving plasma concentrations exceeding 10,000 ng/mL without apparent signs of systemic toxicity or significant weight loss[1].
| Evidence Dimension | Maximum tolerated oral dosing in mice |
| Target Compound Data | Up to 200 mg/kg/day (oral) without significant weight loss |
| Comparator Or Baseline | FK866 (IV required, dose-limiting toxicities) / CZh226 (poor oral PK) |
| Quantified Difference | High oral tolerability vs. restricted IV dosing or poor absorption |
| Conditions | Murine subcutaneous xenograft models (PDAC/RCC) |
For laboratories conducting prolonged in vivo efficacy studies, Padnarsertib's oral bioavailability drastically simplifies dosing regimens and improves animal welfare compliance.
The reproducible application of Padnarsertib in preclinical workflows relies strictly on its formulation chemistry. The compound requires fresh, anhydrous DMSO for primary stock solutions, as moisture contamination rapidly degrades its solubility. However, when handled correctly, it demonstrates excellent processability for in vivo workflows, reliably yielding clear working solutions at ≥ 2.5 mg/mL when formulated with standard laboratory excipients (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). This predictable solubility profile ensures consistent dosing across multi-cohort studies .
| Evidence Dimension | In vivo formulation solubility |
| Target Compound Data | ≥ 2.5 mg/mL clear solution |
| Comparator Or Baseline | Moisture-contaminated DMSO stocks |
| Quantified Difference | Complete solubilization vs. precipitation and reduced bioavailability |
| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle |
Strict adherence to anhydrous handling and validated vehicle formulations ensures that buyers achieve the expected pharmacokinetic exposures, preventing costly in vivo study failures due to compound precipitation.
Due to its excellent oral bioavailability and tolerability up to 200 mg/kg, Padnarsertib is the ideal compound for long-term in vivo studies targeting resistant solid tumors and hematological malignancies. It allows researchers to maintain sustained target engagement over multi-week protocols without the severe systemic toxicities associated with earlier generation NAMPT inhibitors [2].
Padnarsertib is highly suited for assays designed to overcome resistance to mTOR inhibitors (like Everolimus) or BCL-2 inhibitors (like Venetoclax). Its validated ability to simultaneously disrupt NAD+ metabolic salvage and survival signaling pathways makes it a critical tool for identifying vulnerabilities in cells that have evaded single-agent therapies [1].
As a non-competitive, allosteric modulator that induces PAK4 degradation rather than merely blocking the ATP-binding site, Padnarsertib is the preferred chemical probe for laboratories mapping kinase-independent functions of PAK4 and Wnt/β-catenin signaling dynamics. It provides cleaner mechanistic insights compared to traditional ATP-competitive inhibitors [1], [2].